Cas no 73591-71-6 (3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester)

3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester
- GS2451
- EN300-648272
- SCHEMBL9906384
- Methyl 5-isopropylnicotinate
- 73591-71-6
- methyl 5-(propan-2-yl)pyridine-3-carboxylate
-
- インチ: InChI=1S/C10H13NO2/c1-7(2)8-4-9(6-11-5-8)10(12)13-3/h4-7H,1-3H3
- InChIKey: JPDFTGUGGUNYQT-UHFFFAOYSA-N
計算された属性
- 精确分子量: 179.094628657Da
- 同位素质量: 179.094628657Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 39.2Ų
3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-648272-0.25g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 0.25g |
$670.0 | 2023-03-04 | ||
Enamine | EN300-648272-0.05g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 0.05g |
$612.0 | 2023-03-04 | ||
Alichem | A029207179-25g |
Methyl 5-isopropylnicotinate |
73591-71-6 | 95% | 25g |
$3283.00 | 2023-09-01 | |
Enamine | EN300-648272-2.5g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 2.5g |
$1428.0 | 2023-03-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741684-1g |
Methyl 5-isopropylnicotinate |
73591-71-6 | 98% | 1g |
¥5323.00 | 2024-07-28 | |
Enamine | EN300-648272-5.0g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 5.0g |
$2110.0 | 2023-03-04 | ||
Enamine | EN300-648272-0.5g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 0.5g |
$699.0 | 2023-03-04 | ||
Enamine | EN300-648272-10.0g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 10.0g |
$3131.0 | 2023-03-04 | ||
Alichem | A029207179-5g |
Methyl 5-isopropylnicotinate |
73591-71-6 | 95% | 5g |
$1374.84 | 2023-09-01 | |
Enamine | EN300-648272-0.1g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 0.1g |
$640.0 | 2023-03-04 |
3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl esterに関する追加情報
3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester (CAS No. 73591-71-6): A Comprehensive Overview
3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester, with the CAS number 73591-71-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, also known as methyl 5-isopropylpyridine-3-carboxylate, has garnered attention due to its unique structural properties and potential applications in drug development and chemical research.
The molecular structure of 3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester features a pyridine core substituted with a carboxylic acid methyl ester at the 3-position and an isopropyl group at the 5-position. This specific arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, facilitating various chemical transformations.
In recent years, there has been growing interest in the applications of this compound in medicinal chemistry. Its pyridine scaffold is a common motif in many bioactive molecules, and modifications at the 3- and 5-positions can significantly influence its pharmacological properties. For instance, derivatives of 3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester have been explored as potential inhibitors of enzymes involved in inflammatory pathways. Preliminary studies suggest that certain analogs exhibit promising anti-inflammatory activity by modulating key signaling cascades.
The synthesis of 3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. One common synthetic route includes the esterification of 5-isopropylpyridine-3-carboxylic acid with methanol in the presence of an acid catalyst. This method leverages classical organic transformations while ensuring high yield and purity, making it suitable for both laboratory-scale preparations and industrial applications.
The compound's stability under various conditions has also been a subject of interest. Research indicates that 3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester remains stable under standard storage conditions but may degrade when exposed to strong acids or bases. This information is crucial for its handling and formulation in pharmaceutical products. Additionally, its solubility profile suggests potential applications in solvent-based drug delivery systems, where it could serve as a carrier or enhancer for active pharmaceutical ingredients.
Recent advancements in computational chemistry have further illuminated the potential of this compound. Molecular modeling studies have predicted that derivatives of 3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester could interact with biological targets through specific binding modes. These insights have guided the design of novel compounds with enhanced affinity and selectivity for therapeutic targets. Such computational approaches are increasingly integral to modern drug discovery pipelines.
The role of 3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester as a building block in medicinal chemistry is further underscored by its versatility in derivative synthesis. By introducing additional functional groups or modifying existing ones, chemists can generate a diverse library of compounds for screening against various diseases. This flexibility makes it an indispensable tool for researchers aiming to develop innovative treatments for complex conditions.
In conclusion, 3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester (CAS No. 73591-71-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications and synthetic strategies for this compound, its importance in the field is likely to grow even further.
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